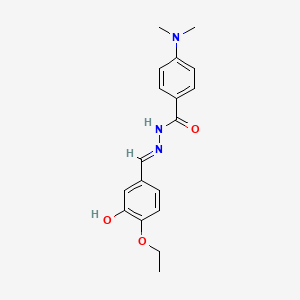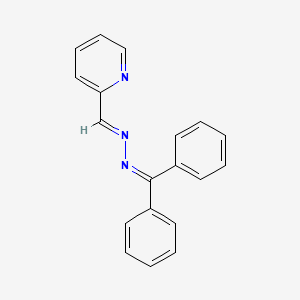
3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as BDF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BDF is a small molecule that has been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide has also been shown to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of prostaglandins and other inflammatory molecules. 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to have neuroprotective effects and to inhibit the growth of certain types of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide is its potential as a drug candidate due to its anti-inflammatory and anti-cancer properties. However, there are also limitations to its use in lab experiments. 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, the synthesis of 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide. One area of interest is the development of 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide and its potential side effects. Other potential future directions for research include the development of new synthesis methods for 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide and the exploration of its potential use as a neuroprotective agent and as an inhibitor of bacterial growth.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide, or 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide, is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs, and further research is needed to fully understand its mechanism of action and potential side effects. The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a complex process that requires specialized equipment and expertise, but there are many potential future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 3-(1,3-benzodioxol-5-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide has also been studied for its potential use as a neuroprotective agent, as well as its ability to inhibit the growth of certain types of bacteria.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-15(16-9-12-2-1-7-18-12)6-4-11-3-5-13-14(8-11)20-10-19-13/h3-6,8,12H,1-2,7,9-10H2,(H,16,17)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMXIDCSVLVFRX-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[5-(4-butylcyclohexyl)-2-pyridinyl]-2-(4-ethylcyclohexyl)aniline](/img/structure/B3881106.png)

![N-{4-[(4-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B3881119.png)
![3-(4-fluorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3881127.png)
![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline](/img/structure/B3881147.png)

![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B3881167.png)

![N-[2-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B3881194.png)
![4-[4-(9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B3881199.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylamide](/img/structure/B3881206.png)
![N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylacrylamide ethanedioate dihydrate](/img/structure/B3881213.png)
![N'-[(5-methyl-2-thienyl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B3881219.png)
